molecular formula C8H7N3O4 B077956 4-Nitrophthalamide CAS No. 13138-53-9

4-Nitrophthalamide

Cat. No. B077956
CAS RN: 13138-53-9
M. Wt: 209.16 g/mol
InChI Key: XWCDSCYRIROFIO-UHFFFAOYSA-N
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Patent
US04056560

Procedure details

4-nitrophthalamide (220g; 1.05 moles) is suspended in pyridine (840ml). Into this vigrously stirred suspension, phosphorus oxychloride (220 ml; 2.40 moles) is added at such a rate that the reaction maintains a temperature range of 65°-70° C during the 30 minute addition time. The same temperature is maintained an additional hour by external heating. The resulting mixture is neutralized with 12 N hydrochloric acid (150 ml). The purple solid is collected by filtration and dried. The residue is extracted with ethyl acetate (3 × 700 ml) and the purple extract is decolorized with activated charcoal, washed first with 0.4 N sodium hydroxide saturated with sodium chloride (3 × 70 ml) and then with water (4 × 70 ml). Drying and evaporation of the extract leaves 91g of II as pale yellow crystals; yield, 50%, mp142°-144° C; lit. (7) mp 138°-139° C; lit. (4) 142° C.
Quantity
1.05 mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
840 mL
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:13]([NH2:15])=O)[C:7](=[CH:11][CH:12]=1)[C:8]([NH2:10])=O)([O-:3])=[O:2].P(Cl)(Cl)(Cl)=O.Cl>N1C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[C:6]([C:13]#[N:15])[C:7](=[CH:11][CH:12]=1)[C:8]#[N:10])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1.05 mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(C(=O)N)=CC1)C(=O)N
Step Two
Name
Quantity
220 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
840 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature range of 65°-70° C
ADDITION
Type
ADDITION
Details
during the 30 minute addition time
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The same temperature is maintained an additional hour by external heating
FILTRATION
Type
FILTRATION
Details
The purple solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with ethyl acetate (3 × 700 ml)
EXTRACTION
Type
EXTRACTION
Details
the purple extract
WASH
Type
WASH
Details
washed first with 0.4 N sodium hydroxide saturated with sodium chloride (3 × 70 ml)
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation of the extract

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(C#N)=CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.